Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Methoxycarbonyl)phenyl]methyl p-toluate: is an organic compound with the molecular formula C17H16O4 . It is a derivative of benzoic acid and is known for its unique chemical structure, which includes a methoxycarbonyl group and a p-toluate moiety. This compound is used in various scientific research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methoxycarbonyl)phenyl]methyl p-toluate typically involves the esterification of 4-methylbenzoic acid with [4-(methoxycarbonyl)phenyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [4-(Methoxycarbonyl)phenyl]methyl p-toluate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-(Methoxycarbonyl)phenyl]methyl p-toluate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid derivatives.
Reduction: Formation of [4-(hydroxymethyl)phenyl]methyl p-toluate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and transesterification reactions.
Biology:
- Investigated for its potential biological activity and interactions with enzymes.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of [4-(Methoxycarbonyl)phenyl]methyl p-toluate involves its interaction with various molecular targets, primarily through its ester functional group. The ester linkage can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s methoxycarbonyl group also allows it to engage in hydrogen bonding and other non-covalent interactions, influencing its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-methylbenzoate: Similar structure but lacks the methoxycarbonyl group.
Ethyl 4-methylbenzoate: Similar ester linkage but with an ethyl group instead of a methoxycarbonyl group.
Uniqueness:
- The presence of both methoxycarbonyl and p-toluate groups in [4-(Methoxycarbonyl)phenyl]methyl p-toluate provides unique reactivity and properties not found in simpler esters like methyl 4-methylbenzoate or ethyl 4-methylbenzoate.
- Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
55044-52-5 |
---|---|
Molekularformel |
C17H16O4 |
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
(4-methoxycarbonylphenyl)methyl 4-methylbenzoate |
InChI |
InChI=1S/C17H16O4/c1-12-3-7-15(8-4-12)17(19)21-11-13-5-9-14(10-6-13)16(18)20-2/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
KUNUTDVIDIBBOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.